molecular formula C14H18N2S B14413682 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine CAS No. 82721-93-5

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B14413682
CAS No.: 82721-93-5
M. Wt: 246.37 g/mol
InChI Key: KJTUFNRUAOESMV-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-tert-butylphenyl isothiocyanate with N-methyl aniline under basic conditions. The reaction typically proceeds at room temperature and yields the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • Phenol, p-tert-butyl-
  • 4-(4-(tert-Butyl)phenyl)thiazol-2-amine

Uniqueness

4-tert-Butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for various applications .

Properties

CAS No.

82721-93-5

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

4-tert-butyl-N-methyl-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-14(2,3)12-10-17-13(15-12)16(4)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

KJTUFNRUAOESMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N(C)C2=CC=CC=C2

Origin of Product

United States

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